methyl 6-bromo-1-cyclopropyl-1H-indole-4-carboxylate
CAS No.:
Cat. No.: VC13726154
Molecular Formula: C13H12BrNO2
Molecular Weight: 294.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H12BrNO2 |
|---|---|
| Molecular Weight | 294.14 g/mol |
| IUPAC Name | methyl 6-bromo-1-cyclopropylindole-4-carboxylate |
| Standard InChI | InChI=1S/C13H12BrNO2/c1-17-13(16)11-6-8(14)7-12-10(11)4-5-15(12)9-2-3-9/h4-7,9H,2-3H2,1H3 |
| Standard InChI Key | ZNKCXIIGYSWMRR-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C2C=CN(C2=CC(=C1)Br)C3CC3 |
| Canonical SMILES | COC(=O)C1=C2C=CN(C2=CC(=C1)Br)C3CC3 |
Introduction
Synthesis:
The synthesis of methyl 6-bromo-1-cyclopropyl-1H-indole-4-carboxylate typically involves:
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Starting Materials: A brominated indole derivative and cyclopropyl precursors.
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Esterification Reaction: The carboxylic acid group is converted into a methyl ester using methanol under acidic or catalytic conditions.
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Cyclopropyl Substitution: Introduction of the cyclopropyl group at the nitrogen atom using cyclopropyl halides.
Characterization Techniques:
To confirm the compound's structure, the following techniques are employed:
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NMR Spectroscopy (¹H and ¹³C): Identifies chemical shifts corresponding to the indole ring, bromine substitution, and ester groups.
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Mass Spectrometry (MS): Confirms molecular weight (exact mass = 293.005127).
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Infrared Spectroscopy (IR): Identifies functional groups such as ester carbonyl (C=O) vibrations.
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X-Ray Crystallography: Provides detailed structural information including bond lengths and angles.
Medicinal Chemistry:
Indole derivatives are widely studied for their biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The bromine atom can act as a reactive site for further functionalization to develop pharmaceuticals.
Material Science:
The compound's stability and optical properties may make it useful in developing organic materials for electronics or photonics.
Drug Discovery:
Its structural similarity to bioactive indoles suggests potential as a scaffold for drug design targeting enzymes or receptors.
Environmental and Safety Considerations
While specific safety data for this compound is unavailable, general precautions for handling brominated organic compounds include:
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Use in a well-ventilated area or fume hood.
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Avoid contact with skin or eyes.
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Store in a cool, dry place away from heat sources.
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